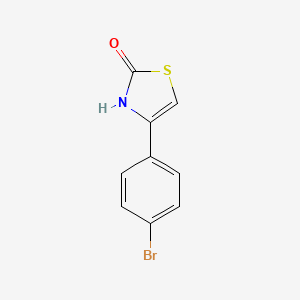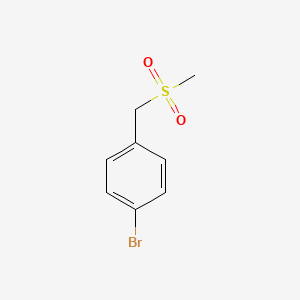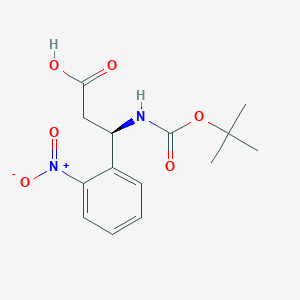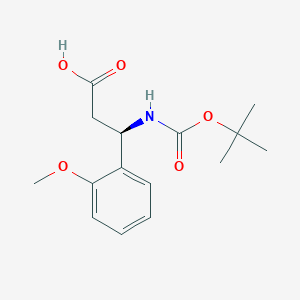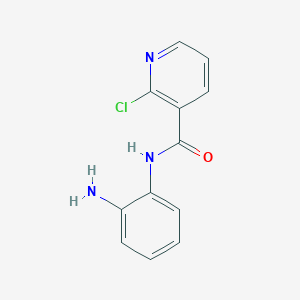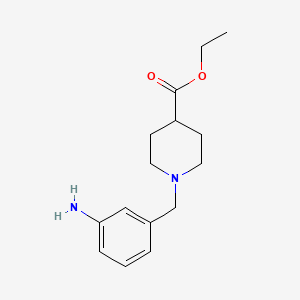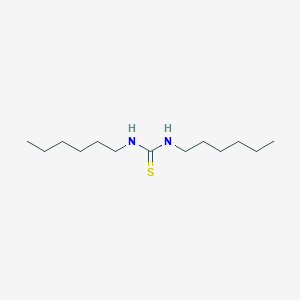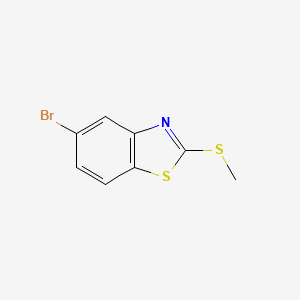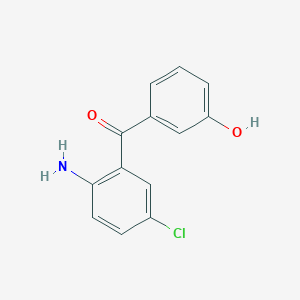
(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone" is a chemical entity that can be associated with various research studies focusing on the synthesis and characterization of similar organic compounds. Although the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions including acetylation, methylation, and specific rearrangements such as the Fries rearrangement, as seen in the synthesis of 4-Choloro-2-hydroxyacetophenone . Additionally, the synthesis of Schiff base derivatives as described in the first paper involves the formation of a compound through the reaction of an amine with a carbonyl group, which could be a relevant method for synthesizing "(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone" .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as NMR, single-crystal X-ray diffraction, and density functional theory (DFT) geometry optimization . These methods provide detailed information about the atomic arrangement and electronic structure, which are crucial for understanding the properties and reactivity of the compound .
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from studies on their interactions with other chemicals. For instance, the synthesis of an Fe (III) complex with an azo dye derived from a related compound indicates the potential for complex formation and the ability to participate in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using various spectroscopic techniques, including IR, UV-Visible, and Mossbauer spectral studies, as well as thermal analysis and magnetic susceptibility measurements . These properties are essential for understanding the behavior of the compound under different conditions and for predicting its potential applications.
科学的研究の応用
Synthesis and Characterization
- Novel compounds like (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(thiophene-2-yl)methanone, synthesized and characterized through various methods, including UV, IR, NMR, and mass spectrometry, are structurally optimized using density functional theory calculations (Shahana & Yardily, 2020).
Docking Studies and Antibacterial Activity
- Molecular docking studies help understand the antibacterial activity of compounds like (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(thiophene-2-yl)methanone, offering insights into their potential medical applications (Shahana & Yardily, 2020).
Structural Analysis
- The crystal and molecular structures of derivatives, such as 2-aminothiophene derivatives, provide valuable insights into their potential use in enhancing human A1 adenosine receptor activity, highlighting the significance of intramolecular hydrogen bonds in their molecular conformation (Kubicki et al., 2012).
Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives synthesized from compounds like (4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl)(3,5-dimethyl-1H-pyrazol-1-yl)-methanone show potential as antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Neuroprotective Agents
- The synthesis and evaluation of arylisoxazole-phenylpiperazine derivatives, such as 5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanone, reveal their potential as selective acetylcholinesterase inhibitors, offering insights into their use as neuroprotective agents (Saeedi et al., 2019).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
特性
IUPAC Name |
(2-amino-5-chlorophenyl)-(3-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-9-4-5-12(15)11(7-9)13(17)8-2-1-3-10(16)6-8/h1-7,16H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYBTFDZVVAFOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=C(C=CC(=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383485 |
Source


|
| Record name | (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone | |
CAS RN |
62492-58-4 |
Source


|
| Record name | (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)


![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)
